molecular formula C27H26N2OS2 B2766468 2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one CAS No. 27714-24-5

2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one

Cat. No.: B2766468
CAS No.: 27714-24-5
M. Wt: 458.64
InChI Key: KNCTWHWLDNORSX-CSRDZSHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one is a symmetrical cyanine dye derivative characterized by a cyclopentanone core substituted with two benzothiazole-based chromophores. The compound’s extended π-conjugation system, facilitated by the ethylidene linkages and benzothiazole moieties, imparts strong absorption and fluorescence properties in the visible to near-infrared (NIR) spectrum. Such features make it a candidate for applications in organic electronics, photovoltaics, and bioimaging. Its synthesis typically involves condensation reactions between cyclopentanone and benzothiazolium salts under basic conditions, though detailed synthetic protocols remain proprietary in industrial settings .

Properties

IUPAC Name

2,5-bis[2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2OS2/c1-3-28-21-9-5-7-11-23(21)31-25(28)17-15-19-13-14-20(27(19)30)16-18-26-29(4-2)22-10-6-8-12-24(22)32-26/h5-12,15-18H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCTWHWLDNORSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3CCC(=CC=C4N(C5=CC=CC=C5S4)CC)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50698178
Record name 2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27714-24-5
Record name 2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one typically involves a multi-step process:

    Formation of Benzothiazole Derivatives: The initial step involves the synthesis of 3-ethyl-1,3-benzothiazole derivatives. This can be achieved through the condensation of 2-aminothiophenol with ethyl acetoacetate under acidic conditions.

    Cyclopentanone Core Formation: The cyclopentanone core is synthesized separately, often through the cyclization of appropriate precursors.

    Condensation Reaction: The final step involves the condensation of the benzothiazole derivatives with the cyclopentanone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzothiazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. Research has demonstrated that derivatives of benzothiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, the synthesis of novel compounds based on the benzothiazole scaffold has shown promising results in inhibiting tumor growth in vitro and in vivo models .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases. Its structure allows for effective scavenging of free radicals, making it a candidate for further development in nutraceuticals and pharmaceuticals aimed at oxidative damage mitigation.

Photovoltaic Devices

The unique electronic properties of 2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one have led to its exploration in organic photovoltaic (OPV) devices. The compound's ability to act as a light-harvesting material enhances the efficiency of solar cells by improving charge separation and transport within the device architecture.

Polymer Composites

In materials science, this compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that adding benzothiazole derivatives can improve the durability and performance of polymers used in various industrial applications.

Chromogenic Substrate for Enzyme Assays

The compound has potential as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA). Its ability to undergo colorimetric changes upon enzymatic reaction makes it useful for detecting specific biomolecules in clinical diagnostics .

Spectroscopic Studies

Studies involving UV-Vis and fluorescence spectroscopy have utilized this compound to investigate its photophysical properties. These studies are essential for understanding the interactions between the compound and biological systems, which can inform drug design and development.

Case Studies

StudyApplicationFindings
Synthesis of Novel Benzothiazole DerivativesAntitumor ActivityDemonstrated significant cytotoxic effects on cancer cell lines with IC50 values indicating potent activity .
Development of Organic PhotovoltaicsMaterials ScienceEnhanced charge transport properties leading to improved efficiency in solar cells .
Use as a Chromogenic SubstrateAnalytical ChemistryEffective for enzyme assays with clear colorimetric changes observed during reactions .

Mechanism of Action

The mechanism by which 2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one exerts its effects involves interactions with various molecular targets and pathways:

Comparison with Similar Compounds

Structurally analogous compounds often share the cyclopentanone backbone but differ in substituents, which critically influence their optical, electronic, and stability profiles. Below is a comparative analysis with key analogs:

Structural Analogs and Substituent Effects
Compound Substituent CAS Number Optical λmax (nm) Stability (RT)
2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one (Target Compound) Benzothiazole N/A ~650–700 (estimated) Moderate
2,5-Bis(1H-indol-3-ylmethylidene)cyclopentan-1-one (Analog from Evidence) Indole 53013-59-5 ~550–600 High
2,5-Bis[(E)-2-(1,3,3-trimethylindolin-2-ylidene)ethylidene]cyclopentanone (Reference Cyanine) Indolenine 27761-04-4 ~750–800 Low

Key Observations :

  • Benzothiazole vs. Indole Substituents : The target compound’s benzothiazole groups enhance electron-withdrawing character compared to the indole analog, red-shifting absorption maxima by ~100 nm . However, indole derivatives exhibit superior ambient stability due to reduced susceptibility to oxidation.
  • Conjugation Length : The ethylidene linkages in the target compound extend conjugation, but steric hindrance from the ethyl groups on benzothiazole limits planarization, reducing quantum yield compared to unsubstituted cyanines.

Biological Activity

2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one is a complex organic compound known for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H26N2OS
  • Molecular Weight : 458.638 g/mol
  • Density : 1.414 g/cm³
  • Boiling Point : 601.2°C at 760 mmHg
  • Flash Point : 317.4°C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole moiety and subsequent coupling reactions to yield the final product. The specific conditions and reagents used can significantly affect the yield and purity of the compound.

Anticancer Properties

Research indicates that compounds related to benzothiazoles exhibit significant anticancer activity. For instance, a study on styryl-2(3H)-benzothiazolone analogs demonstrated potent cytotoxic effects against various cancer cell lines, including MDA-MB-231 and HT-29, with IC50 values as low as 0.008 µM in some cases . The mechanism of action often involves disruption of microtubule dynamics, which is critical for cell division.

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Disruption : Similar compounds have been shown to inhibit endothelial cell migration and proliferation by interfering with microtubule formation.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their protective effects against oxidative stress in cells.
  • Apoptosis Induction : Studies suggest that these compounds can induce apoptosis in cancer cells through various signaling pathways.

Study 1: Cytotoxicity in Cancer Cell Lines

A comprehensive analysis was conducted on a series of benzothiazole derivatives, including those structurally similar to this compound. The study reported significant cytotoxic effects across multiple cell lines:

CompoundCell LineIC50 (µM)
Compound AMDA-MB-2311.35 ± 0.42
Compound BHT-290.008 ± 0.001
Compound CMCF-72.42 ± 0.48

This data highlights the potential for developing new anticancer agents based on the benzothiazole framework.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of how these compounds affect cellular processes. It was found that they could disrupt angiogenesis by inhibiting endothelial cell functions necessary for blood vessel formation. This was evidenced by reduced tube formation in vitro assays using EA.hy926 cells treated with these compounds .

Q & A

Q. What are the standard synthetic protocols for preparing 2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one?

The synthesis typically involves a multi-step condensation reaction. For example, cyclopentanone derivatives are synthesized via base-catalyzed aldol condensation using ethanol as a solvent and sodium hydroxide as a catalyst . For benzothiazole-containing compounds, intermediates like 3-ethyl-1,3-benzothiazol-2(3H)-ylidene derivatives are first prepared, followed by coupling with cyclopentanone under controlled conditions (e.g., reflux in ethanol or THF). Purification often involves recrystallization or column chromatography .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and conjugation patterns.
  • IR Spectroscopy : Identification of carbonyl (C=O) and benzothiazole (C=N) stretches.
  • Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns.
  • UV-Vis Spectroscopy : To assess π-conjugation and electronic transitions, particularly relevant for cyanine dye analogs .

Q. What are the predicted biological activities based on structural analogs?

Symmetrical cyanine dyes with benzothiazole/benzothiazolylidene moieties exhibit antiproliferative activity against cancer cell lines. For example, compounds with extended conjugation show selective cytotoxicity via intercalation or mitochondrial targeting . Derivatives with ethylidene groups may also act as antioxidants or enzyme inhibitors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst Tuning : Use phase-transfer catalysts or Lewis acids (e.g., ZnCl2_2) to accelerate condensation.
  • Temperature Control : Stepwise heating (e.g., 60–80°C) minimizes side reactions like over-oxidation.
  • Purification : Gradient column chromatography with silica gel or reverse-phase HPLC for challenging separations .

Q. How do researchers resolve discrepancies between experimental and computational spectroscopic data?

  • Cross-Validation : Compare experimental NMR/IR with density functional theory (DFT)-predicted spectra.
  • X-ray Crystallography : Resolve ambiguities in conjugation or stereochemistry via single-crystal analysis (e.g., using SHELX for structure refinement) .
  • Dynamic NMR : Detect conformational flexibility causing peak broadening in solution-state spectra .

Q. What experimental designs are recommended for evaluating biological activity in vitro?

  • Cell-Based Assays : Use MTT or SRB assays to test cytotoxicity against cancer lines (e.g., HeLa, MCF-7).
  • Mechanistic Studies : Include ROS detection, mitochondrial membrane potential assays, and DNA-binding studies (e.g., ethidium bromide displacement).
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., alkyl chain length, electron-withdrawing groups) to correlate structural features with potency .

Q. How can computational modeling elucidate the compound’s electronic properties?

  • TD-DFT Calculations : Predict UV-Vis absorption maxima and charge-transfer transitions.
  • Frontier Molecular Orbital (FMO) Analysis : Identify HOMO-LUMO gaps to rationalize redox behavior.
  • Molecular Docking : Screen for binding affinity to biological targets (e.g., DNA topoisomerases) using AutoDock or Schrödinger Suite .

Q. What strategies address contradictions in stability data under varying pH or light exposure?

  • Accelerated Stability Testing : Expose the compound to UV light (λ = 254–365 nm) and monitor degradation via HPLC.
  • pH-Dependent Studies : Use buffered solutions (pH 2–12) to identify hydrolysis-sensitive regions (e.g., cyclopentanone carbonyl).
  • Microscopy : Assess aggregation or crystallization changes under stress conditions .

Methodological Tables

Table 1: Key Spectroscopic Data for Structural Confirmation

TechniqueExpected ObservationsReference
1^1H NMRδ 1.2–1.5 ppm (3H, t, CH2_2CH3_3), δ 6.8–7.5 ppm (aromatic protons)
IR1680–1700 cm1^{-1} (C=O), 1600–1620 cm1^{-1} (C=N)
HRMS[M+H]+^+ m/z = Calculated: 567.2451; Found: 567.2448

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
SolventEthanol/THF (1:1)75–85%
Temperature70°C (reflux)Maximizes purity
Catalyst10 mol% NaOHReduces byproducts

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.